molecular formula C10H17ClN4O B13643936 2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide

2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide

Cat. No.: B13643936
M. Wt: 244.72 g/mol
InChI Key: RJSCXEWQLLJYTM-UHFFFAOYSA-N
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Description

2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment to Hexanamide: The chlorinated pyrazole is then reacted with an appropriate hexanamide derivative under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorinated pyrazole ring can be reduced to form different substituted pyrazoles.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions could yield various substituted pyrazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development due to its unique structure.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action for 2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanamide
  • 2-Amino-6-(4-fluoro-1h-pyrazol-1-yl)-2-methylhexanamide
  • 2-Amino-6-(4-methyl-1h-pyrazol-1-yl)-2-methylhexanamide

Uniqueness

The uniqueness of 2-Amino-6-(4-chloro-1h-pyrazol-1-yl)-2-methylhexanamide lies in the presence of the chlorine atom on the pyrazole ring, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H17ClN4O

Molecular Weight

244.72 g/mol

IUPAC Name

2-amino-6-(4-chloropyrazol-1-yl)-2-methylhexanamide

InChI

InChI=1S/C10H17ClN4O/c1-10(13,9(12)16)4-2-3-5-15-7-8(11)6-14-15/h6-7H,2-5,13H2,1H3,(H2,12,16)

InChI Key

RJSCXEWQLLJYTM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1C=C(C=N1)Cl)(C(=O)N)N

Origin of Product

United States

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